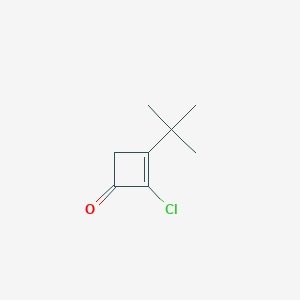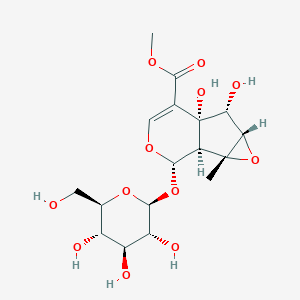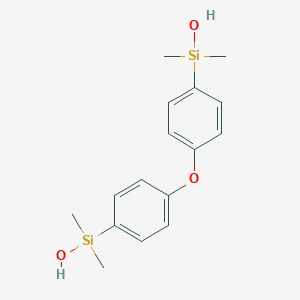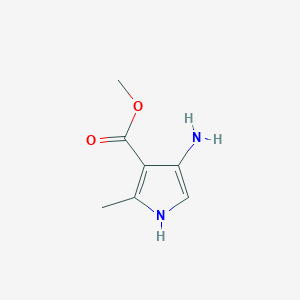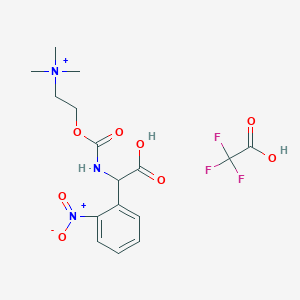
N-(alpha-Carboxy-2-nitrobenzyl)carbamoylcholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(alpha-Carboxy-2-nitrobenzyl)carbamoylcholine, commonly known as CNB-CCh, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. CNB-CCh is a cholinergic ligand that has been synthesized to selectively activate muscarinic acetylcholine receptors.
Wirkmechanismus
CNB-CCh selectively activates muscarinic acetylcholine receptors by binding to the receptor's allosteric site. This binding causes a conformational change in the receptor, which leads to the activation of downstream signaling pathways. The activation of muscarinic receptors by CNB-CCh results in the modulation of various physiological processes, including neurotransmitter release, neuronal excitability, and synaptic plasticity.
Biochemical and Physiological Effects:
CNB-CCh has been shown to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. This modulation leads to changes in neuronal excitability and synaptic plasticity, which are crucial for learning and memory. CNB-CCh has also been shown to have anxiolytic and antipsychotic effects, making it a potential therapeutic agent for the treatment of anxiety and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CNB-CCh is its selectivity for muscarinic acetylcholine receptors, which allows researchers to study the specific effects of these receptors on various physiological processes. CNB-CCh is also water-soluble, making it easy to administer in in vitro and in vivo experiments. However, CNB-CCh has a relatively short half-life, which limits its use in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for research on CNB-CCh. One area of interest is the development of CNB-CCh analogs with improved pharmacokinetic properties, such as longer half-life and increased selectivity for specific muscarinic receptor subtypes. Another potential direction is the investigation of the role of muscarinic receptors in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the use of CNB-CCh in combination with other pharmacological agents may provide insights into the complex interactions between various neurotransmitter systems in the brain.
Conclusion:
In conclusion, CNB-CCh is a promising chemical compound that has significant potential in neuroscience research. Its selectivity for muscarinic acetylcholine receptors, water solubility, and ability to modulate various physiological processes make it a valuable tool for investigating the role of muscarinic receptors in the nervous system. Further research on CNB-CCh and its analogs may lead to the development of novel therapeutic agents for the treatment of neurological and psychiatric disorders.
Synthesemethoden
CNB-CCh is synthesized by coupling carboxylic acid with a nitrobenzyl carbamoyl chloride derivative, followed by esterification with choline. The final product is a yellow powder that is soluble in water and DMSO.
Wissenschaftliche Forschungsanwendungen
CNB-CCh has been used in various neuroscience research studies, including the study of muscarinic acetylcholine receptors, which are involved in cognitive and motor functions. CNB-CCh is also used to study the effects of acetylcholine on the nervous system and to investigate the role of muscarinic receptors in various physiological processes.
Eigenschaften
CAS-Nummer |
117121-25-2 |
|---|---|
Molekularformel |
C16H21F3N3O8+ |
Molekulargewicht |
440.35 g/mol |
IUPAC-Name |
2-[[carboxy-(2-nitrophenyl)methyl]carbamoyloxy]ethyl-trimethylazanium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H19N3O6.C2HF3O2/c1-17(2,3)8-9-23-14(20)15-12(13(18)19)10-6-4-5-7-11(10)16(21)22;3-2(4,5)1(6)7/h4-7,12H,8-9H2,1-3H3,(H-,15,18,19,20);(H,6,7)/p+1 |
InChI-Schlüssel |
XCUMCKKHVKICEN-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CCOC(=O)NC(C1=CC=CC=C1[N+](=O)[O-])C(=O)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)NC(C1=CC=CC=C1[N+](=O)[O-])C(=O)O.C(=O)(C(F)(F)F)O |
Synonyme |
N-(alpha-carboxy-2-nitrobenzyl)carbamoylcholine NCNCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




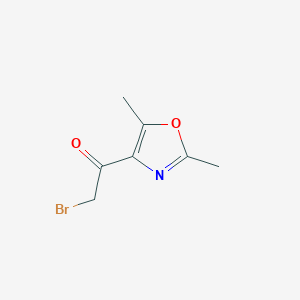
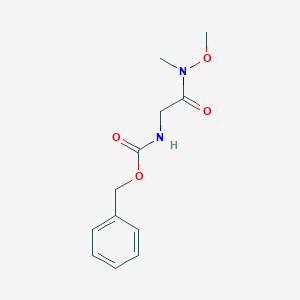
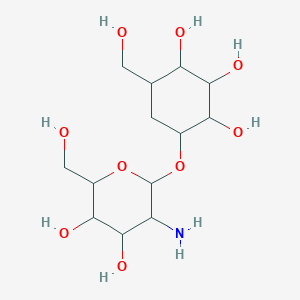
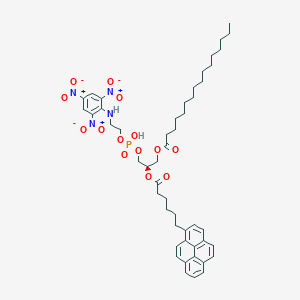
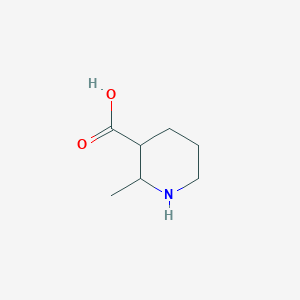
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B37882.png)
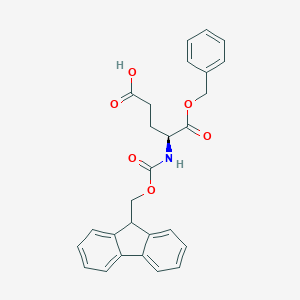
![3-fluoro-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide](/img/structure/B37884.png)
